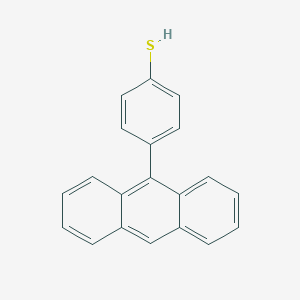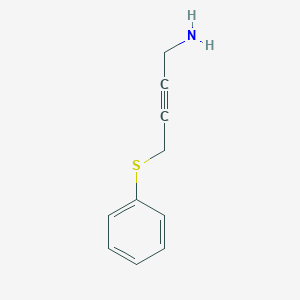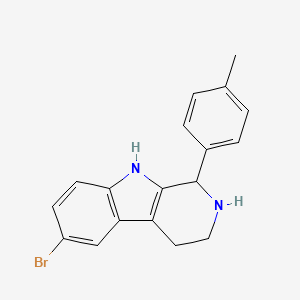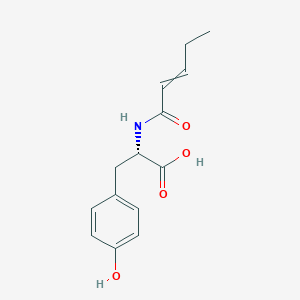
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core with a phenyl group and a methylamino-propyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylamino-Propyl Side Chain: The final step involves the alkylation of the quinolinone core with 3-chloropropylamine, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The phenyl group and the methylamino-propyl side chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized quinolinone derivatives, reduced dihydroquinoline compounds, and substituted phenyl or methylamino-propyl derivatives.
科学研究应用
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is known to act as a selective norepinephrine reuptake inhibitor, affecting neurotransmitter levels in the brain. This action is mediated through binding to norepinephrine transporters, inhibiting their function, and increasing the concentration of norepinephrine in the synaptic cleft.
相似化合物的比较
Similar Compounds
- 3-(3-Aminopropyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Dimethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Ethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
Uniqueness
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific side chain, which imparts distinct pharmacological properties. The methylamino group enhances its ability to interact with norepinephrine transporters, making it a potent norepinephrine reuptake inhibitor compared to its analogs.
属性
CAS 编号 |
792122-30-6 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-[3-(methylamino)propyl]-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-20-13-7-9-16-14-15-8-5-6-12-18(15)21(19(16)22)17-10-3-2-4-11-17/h2-6,8,10-12,16,20H,7,9,13-14H2,1H3 |
InChI 键 |
KIDMMWCQWSLXGQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)



![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)


